molecular formula C15H16ClN3O2 B3396032 Enrofloxacin lactate CAS No. 931066-01-2

Enrofloxacin lactate

Cat. No.: B3396032
CAS No.: 931066-01-2
M. Wt: 305.76 g/mol
InChI Key: GYHBZRXAWRZXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin lactate is a derivative of enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine to treat bacterial infections in animals. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This compound is formulated to enhance the solubility and bioavailability of enrofloxacin, making it more effective in clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin lactate involves the reaction of enrofloxacin with lactic acid. The process typically includes dissolving enrofloxacin in a suitable solvent, followed by the addition of lactic acid under controlled conditions to form the lactate salt. The reaction mixture is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cosolvents, complexing agents, and macromolecular sustained-release materials to enhance the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various enrofloxacin derivatives with modified antibacterial properties .

Scientific Research Applications

Enrofloxacin lactate has a wide range of scientific research applications, including:

Mechanism of Action

Enrofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, this compound induces conformational changes that prevent DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness of Enrofloxacin Lactate: this compound is unique due to its enhanced solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in veterinary applications, where rapid and efficient drug absorption is crucial .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-15(2,3)9-4-6-10(7-5-9)17-13(20)11-8-12(16)19-14(21)18-11/h4-8H,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBZRXAWRZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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